4-(2-Dimethylaminoethylthio)benzaldehyde
Description
4-(2-Dimethylaminoethylthio)benzaldehyde is a benzaldehyde derivative featuring a dimethylaminoethylthio substituent at the para position of the aromatic ring. This compound combines a reactive aldehyde group with a sulfur-containing tertiary amine side chain, making it a versatile intermediate in organic synthesis and pharmaceutical chemistry. The dimethylaminoethylthio group enhances solubility in polar solvents and may influence electronic properties, such as electron-donating effects, which can modulate reactivity in condensation or nucleophilic addition reactions . Its structural uniqueness lies in the integration of a thioether linkage with a dimethylaminoethyl chain, distinguishing it from other benzaldehyde analogs .
Properties
Molecular Formula |
C11H15NOS |
|---|---|
Molecular Weight |
209.31 g/mol |
IUPAC Name |
4-[2-(dimethylamino)ethylsulfanyl]benzaldehyde |
InChI |
InChI=1S/C11H15NOS/c1-12(2)7-8-14-11-5-3-10(9-13)4-6-11/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
CRDLQHBLKBTLHB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCSC1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Electronic Effects: The dimethylaminoethylthio group in the target compound acts as an electron donor, contrasting with the electron-withdrawing trifluoromethyl group in . This difference influences reactivity in electrophilic substitutions or condensations.
- Biological Interactions: The tertiary amine in this compound may enhance interactions with biological targets (e.g., acetylcholinesterase) compared to non-nitrogenated analogs like 4-(Trifluoromethyl)benzaldehyde .
- Synthetic Utility: Bromomethyl and benzimidazolylsulfanyl derivatives are preferred for cross-coupling or heterocyclic ring formation, whereas the dimethylaminoethylthio group offers advantages in solubility and chelation .
Physicochemical Properties
- Solubility: The dimethylaminoethylthio group enhances water solubility compared to hydrophobic substituents like trifluoromethyl or bromomethyl .
- Stability : Thioether linkages are generally stable under acidic conditions but susceptible to oxidation, unlike ether or alkyl-linked analogs .
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